2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)
Description
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) (CAS: 7599-99-7) is a bis-cyclohexanedione derivative with the molecular formula C₁₇H₂₄O₄ and a molecular weight of 292.375 g/mol . It is structurally characterized by two 5,5-dimethylcyclohexane-1,3-dione units linked via a methylene bridge. The compound exhibits keto-enol tautomerism due to its conjugated dihydroxy and carbonyl groups, which contributes to its reactivity in organic synthesis and coordination chemistry. It is widely utilized as a precursor for synthesizing heterocyclic compounds, metal complexes, and bioactive molecules, including xanthenes and benzodiazepines, with applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-16(2)6-12(18)10(13(19)7-16)5-11-14(20)8-17(3,4)9-15(11)21/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCUZLUQVFQIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CC2C(=O)CC(CC2=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944417 | |
| Record name | 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2181-22-8 | |
| Record name | Formaldehyde, dimedon deriv. | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Knoevenagel Condensation
Early syntheses employed stoichiometric bases like piperidine or ammonium acetate in organic solvents such as ethanol or acetic acid. These methods, while effective, suffered from prolonged reaction times (6–24 hours) and moderate yields (60–75%) due to side reactions like aldol condensation.
Acid-Catalyzed Approaches
Lewis acids (e.g., ZnCl₂) were later introduced to polarize the aldehyde carbonyl, enhancing electrophilicity. However, these systems required anhydrous conditions and generated stoichiometric acidic waste, limiting scalability.
Eco-Friendly Catalytic Methods
Sodium Bicarbonate in Aqueous Media
A breakthrough involved using sodium bicarbonate (NaHCO₃) as a mild base in water. This method achieved yields of 85–95% at room temperature within 2–4 hours. The protocol’s simplicity and avoidance of organic solvents align with green chemistry principles.
Reaction Conditions :
Sodium Sulfate and Magnesium Sulfate
Inert salts like Na₂SO₄ and MgSO₄ were employed as dehydrating agents, accelerating the condensation by shifting the equilibrium. These catalysts achieved comparable yields (88–90%) but required longer durations (4–6 hours).
Surfactant-Assisted Catalysis
Sodium lauryl sulfate (SLS), an anionic surfactant, improved substrate solubility in water. This method enhanced reaction rates, completing conversions in 1.5–3 hours with yields of 89–93%.
Microwave-Assisted Synthesis
Microwave irradiation revolutionized reaction kinetics, reducing times to 5–15 minutes. A representative protocol using alumina as a catalyst achieved 94% yield under solvent-free conditions.
Optimized Parameters :
Solvent Effects and Reaction Media
Aqueous vs. Organic Solvents
Water emerged as the superior medium, minimizing side reactions and simplifying purification. Comparative studies showed:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Water | 92 | 2.5 |
| Ethanol | 85 | 4.0 |
| Acetonitrile | 78 | 5.5 |
Solvent-Free Systems
Microwave-assisted solvent-free reactions using silica chloride nanoparticles achieved 95% yield in 10 minutes, demonstrating exceptional atom economy.
Comparative Analysis of Catalytic Systems
The table below summarizes key catalytic methods:
| Catalyst | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| NaHCO₃ | Water, 25°C | 92 | 2.5 |
| MgSO₄ | Water, 25°C | 90 | 4.0 |
| Alumina (Microwave) | Solvent-free, 80°C | 94 | 0.25 |
| Silica Chloride | Solvent-free, 100°C | 95 | 0.17 |
Industrial Production Considerations
Chemical Reactions Analysis
Substitution Reactions
The compound participates in nucleophilic substitutions, particularly at its active methylene and carbonyl sites. For example, condensation with aryl aldehydes yields structurally diverse derivatives. A study demonstrated the synthesis of substituted derivatives using the following protocol :
These reactions leverage the compound’s ability to form stable intermediates via keto-enol tautomerization, facilitating nucleophilic attack at the methylene carbon.
Oxidation and Reduction
The diketone structure allows oxidation and reduction pathways:
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Oxidation : Treatment with KMnO₄ or CrO₃ converts carbonyl groups into carboxylic acid derivatives or quinoline frameworks .
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Reduction : NaBH₄ or LiAlH₄ reduces carbonyls to hydroxyl groups, generating diol intermediates .
Biological Activity Derivatives
Derivatives synthesized from substitution reactions exhibit bioactivity:
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Antimicrobial activity : Specific aryl-substituted derivatives showed inhibition zones against E. coli and S. aureus comparable to streptomycin .
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Anticancer properties : Cytotoxicity assays revealed apoptosis induction in cancer cell lines via modulation of pro-survival pathways .
Reaction Mechanism Insights
Key mechanistic steps include:
Scientific Research Applications
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Substituents on the methylene bridge or aromatic rings significantly alter biological activity. For example, electron-withdrawing groups (e.g., Cl) enhance antibacterial potency, while electron-donating groups (e.g., OCH₃) improve solubility and synthetic versatility .
- The pyridinylmethylene derivative forms stable Pd(II)/Pt(II) complexes with DNA-binding affinity, demonstrating superior anticancer activity compared to simpler analogues .
Key Observations :
- Nano silica chloride (nano SiO₂–Cl) provides the highest yields (85–92%) under mild conditions, making it industrially favorable .
- Water-assisted mechanochemical methods (e.g., TsOH·H₂O in H₂O) offer eco-friendly alternatives with comparable efficiency .
Physicochemical Properties
Comparative spectral and thermal data highlight structural differences:
Key Observations :
- Electron-withdrawing substituents (e.g., Cl) increase C=O stretching frequencies, while electron-donating groups (e.g., OCH₃) redshift UV absorption due to extended conjugation .
- The hydroxyphenylamino derivative shows a broad N–H stretch (3350 cm⁻¹), confirming hydrogen-bonding interactions critical for antimycobacterial activity .
Biological Activity
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione), also known by its CAS number 2181-22-8, is a complex organic compound characterized by its unique structure featuring two cyclohexane rings linked by a methylene bridge. This compound belongs to the class of beta-diketones due to the presence of two carbonyl groups in its molecular architecture. Its molecular formula is with a molecular weight of approximately 292.37 g/mol.
Structural Characteristics
The structural formula can be represented as follows:
This structure not only defines its chemical reactivity but also suggests potential biological activities that merit further exploration.
Biological Activity
Research indicates that 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) exhibits significant biological activity. Its interactions with various molecular targets suggest potential applications in medicinal chemistry.
The compound's mechanism of action includes:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : The compound may interact with cellular receptors, altering their activity and downstream signaling pathways.
Potential Biological Applications
The following table summarizes the biological activities and potential applications of 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione):
Case Studies and Experimental Data
- Antimicrobial Activity : A study evaluated the antimicrobial effects of derivatives of 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like streptomycin .
- Anticancer Properties : Another investigation focused on the compound's cytotoxic effects on various cancer cell lines. The findings suggested that it could induce apoptosis in cancer cells through the modulation of specific signaling pathways .
- Anti-inflammatory Effects : In a model of induced inflammation, derivatives of this compound demonstrated a reduction in inflammatory markers, indicating potential therapeutic benefits in inflammatory diseases .
Synthesis and Chemical Reactions
The synthesis of 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) typically involves the condensation of dimedone with substituted ethylenes under Michael reaction conditions. The following reactions are commonly associated with this compound:
- Oxidation : Can be oxidized to form quinoline derivatives using agents like potassium permanganate.
- Reduction : Reduction reactions modify the carbonyl groups present in the structure using sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : The compound reacts with N-nucleophiles to yield pyrrole and pyridazine derivatives.
Q & A
Basic: What are efficient catalytic methods for synthesizing 2,2'-methylenebis(5,5-dimethylcyclohexane-1,3-dione) derivatives?
Answer:
The compound is typically synthesized via condensation reactions between aldehydes and two equivalents of 5,5-dimethylcyclohexane-1,3-dione (dimedone). Catalytic methods include:
- Silica Chloride Nanoparticles : Achieves yields of 85–95% under solvent-free conditions at 80–100°C for 10–30 minutes (Table 2 in ).
- Diazabicyclo[2.2.2]octane (DABCO) : A green method using water as a solvent under reflux, yielding derivatives like 2,2'-(arylmethylene)bis(dimedone) ().
- 4 Å Molecular Sieves : Provides high yields (90–95%) under mild conditions (60–80°C, 2–4 hours) with reusable catalysts ().
Basic: How can researchers characterize 2,2'-methylenebis derivatives analytically?
Answer:
Key characterization techniques include:
- NMR Spectroscopy : - and -NMR identify methylene bridge protons (δ 5.49–6.05 ppm) and carbonyl carbons (δ 189–190 ppm). Substituent-specific shifts (e.g., nitro groups at δ 7.48–7.51 ppm) confirm structural integrity ( ).
- X-ray Crystallography : Resolves the planar conformation of the dimedone rings and the methylene bridge geometry ().
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 195 [M]) and fragmentation patterns validate molecular weight ().
Basic: What is the role of dimedone in condensation reactions for forming methylenebis derivatives?
Answer:
Dimedone acts as a nucleophile in Knoevenagel condensations, where its enolic hydroxyl groups react with aldehydes. The reaction proceeds via:
Enolization : Dimedone forms a resonance-stabilized enolate.
Nucleophilic Attack : The enolate attacks the aldehyde carbonyl, forming a methylene bridge.
Dehydration : Final elimination of water yields the bis-dione product ( ).
Advanced: How can conflicting catalytic efficiency data between silica chloride and molecular sieves be resolved?
Answer:
Discrepancies arise from reaction conditions:
- Silica Chloride : Optimal for electron-deficient aldehydes (e.g., nitro-substituted) under solvent-free, high-temperature conditions ( ).
- Molecular Sieves : Better for electron-rich aldehydes (e.g., methoxy-substituted) in solvent-based, mild conditions ().
Methodological Recommendation : Screen aldehydes for electronic effects and select catalysts based on substrate compatibility.
Advanced: How to optimize reaction conditions for high yields in derivative synthesis?
Answer:
Critical parameters include:
- Catalyst Loading : 10–15 mol% for silica chloride ( ) vs. 5–10 wt% for molecular sieves ().
- Temperature : 80–100°C for silica chloride; 60–80°C for molecular sieves.
- Solvent : Solvent-free or water for silica chloride; ethanol/1,4-dioxane for molecular sieves.
Yield Optimization : Pre-dry aldehydes and use inert atmospheres to suppress side reactions ( ).
Advanced: How does structural modification impact biological activity in Schiff base derivatives?
Answer:
Derivatives like DmChDp and DmChDa ( ) show antibacterial activity against Staphylococcus aureus. Key findings:
- Electron-Withdrawing Groups (e.g., nitro): Enhance activity by increasing electrophilicity and target protein binding (Docking studies in ).
- Hydroxyl vs. Aniline Substituents : DmChDp (phenolic -OH) exhibits higher antibacterial efficacy than DmChDa (aniline), likely due to improved hydrogen bonding with bacterial enzymes ( ).
Advanced: What computational approaches validate the interaction of derivatives with biological targets?
Answer:
- Molecular Docking : Schrödinger Suite or AutoDock Vina models interactions with S. aureus dihydrofolate reductase (DHFR). DmChDp shows a binding affinity of −8.2 kcal/mol, correlating with experimental EC values ( ).
- QSAR Models : Relate Hammett constants (σ) of substituents to bioactivity, guiding rational design ( ).
Advanced: What challenges arise in assessing purity during large-scale synthesis?
Answer:
Common issues include:
- Byproduct Formation : Incomplete condensation yields mono-condensed intermediates. Monitor via TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile/water gradient).
- Crystallization Difficulties : Recrystallize from ethanol or ethyl acetate to remove polar impurities ().
Advanced: What mechanisms explain the catalytic action of silica chloride nanoparticles?
Answer:
Silica chloride’s Lewis acidity polarizes the aldehyde carbonyl, accelerating nucleophilic attack by dimedone. The nanoporous structure increases surface area, enhancing reactant adsorption and reducing activation energy ( ). Comparative FTIR studies show stronger carbonyl stretching shifts (1660 → 1640 cm) with silica chloride vs. molecular sieves ().
Advanced: How stable are methylenebis derivatives under varying storage conditions?
Answer:
- Thermal Stability : Decomposes above 150°C ().
- Photostability : Protect from UV light to prevent retro-condensation.
- Humidity : Store in desiccators (silica gel) to avoid hydrolysis of the methylene bridge ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
